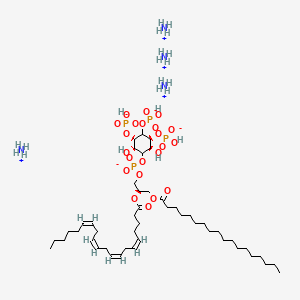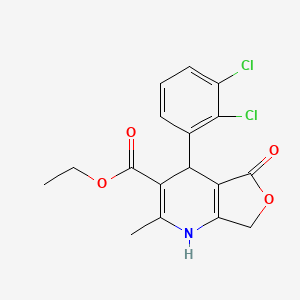
Felodipine Ester Lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Felodipine Ester Lactone is a chemical compound with the molecular formula C17H15Cl2NO4 and a molecular weight of 368.21 g/mol . It is a derivative of felodipine, a well-known calcium channel blocker used primarily for the treatment of hypertension. This compound is characterized by its unique structure, which includes a lactone ring, making it a cyclic ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Felodipine Ester Lactone involves multiple steps, starting from the basic felodipine structure. One common method includes the esterification of hydroxycarboxylic acids under acidic or basic conditions . Another approach involves the lactonization of hydroxy esters, which can be achieved through various chemical reactions such as the Baeyer-Villiger oxidation of cyclic ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-speed homogenization and media milling are employed to produce nano suspensions of the compound, which are then further processed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Felodipine Ester Lactone undergoes several types of chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the lactone ring can be hydrolyzed to form hydroxy acids.
Oxidation: The compound can be oxidized using reagents like Oxone, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester to primary alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxone in a phosphate buffer solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Hydroxy acids
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Scientific Research Applications
Felodipine Ester Lactone has a wide range of applications in scientific research:
Mechanism of Action
Felodipine Ester Lactone exerts its effects primarily by inhibiting calcium ions from entering voltage-sensitive areas of vascular smooth muscle and myocardium during depolarization . This inhibition leads to the relaxation of coronary vascular smooth muscle and vasodilation, thereby increasing myocardial oxygen delivery and reducing blood pressure . Additionally, it acts as an antagonist of the mineralocorticoid receptor, contributing to its antihypertensive effects .
Comparison with Similar Compounds
Similar Compounds
γ-Butyrolactone: A cyclic ester with applications in pharmaceuticals and as a solvent.
δ-Valerolactone: Another cyclic ester used in the synthesis of polymers and as a precursor for various chemical reactions.
Uniqueness
Felodipine Ester Lactone is unique due to its specific structure derived from felodipine, which imparts distinct pharmacological properties. Unlike other lactones, it combines the characteristics of a calcium channel blocker with the chemical reactivity of a lactone, making it valuable for both medicinal and industrial applications .
Properties
Molecular Formula |
C17H15Cl2NO4 |
|---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C17H15Cl2NO4/c1-3-23-16(21)12-8(2)20-11-7-24-17(22)14(11)13(12)9-5-4-6-10(18)15(9)19/h4-6,13,20H,3,7H2,1-2H3 |
InChI Key |
OUYRRXPTFNEXQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)Cl)Cl)C(=O)OC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)
![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)
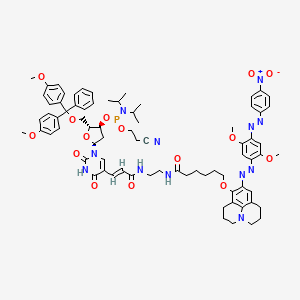
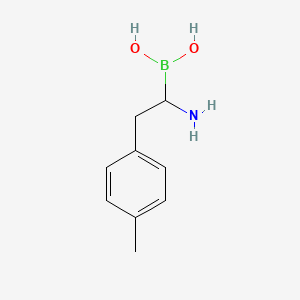

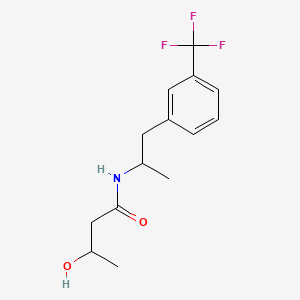
![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13407249.png)
![[4-(1,3-Thiazol-4-yl)phenyl]methanamine](/img/structure/B13407256.png)
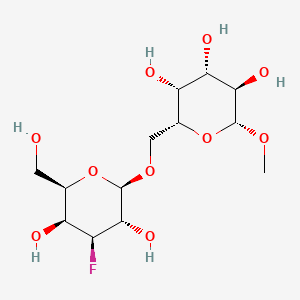
![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)
![1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407272.png)
